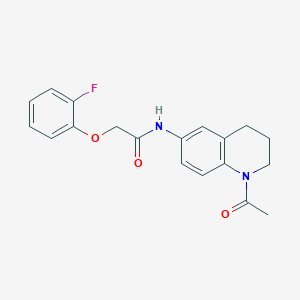

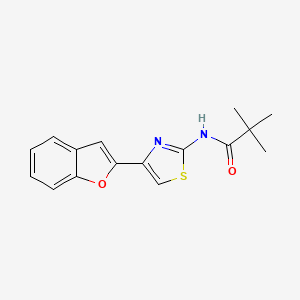

N-(4-(苯并呋喃-2-基)噻唑-2-基)戊酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(4-(benzofuran-2-yl)thiazol-2-yl)pivalamide” is a chemical compound that contains a benzofuran and thiazole ring. The benzofuran ring is a type of organic compound that consists of a fused benzene and furan ring . The thiazole ring is a type of organic compound that consists of a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . These types of compounds are often used in the development of various pharmaceutical drugs due to their diverse biological activities .

Synthesis Analysis

The synthesis of such compounds often involves the coupling of substituted 2-amino benzothiazoles with other compounds . For example, in one study, substituted 2-amino benzothiazoles were coupled with N-phenyl anthranilic acid to yield intermediate compounds . These intermediate compounds were then treated with other reagents to yield the final derivatives .Molecular Structure Analysis

The molecular structure of “N-(4-(benzofuran-2-yl)thiazol-2-yl)pivalamide” can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . These techniques provide information about the functional groups present in the molecule and their connectivity .Chemical Reactions Analysis

The chemical reactions involving “N-(4-(benzofuran-2-yl)thiazol-2-yl)pivalamide” can be studied using various techniques. For example, the reaction of 2-acetylbenzofuran with bromine afforded 1-(benzofuran-2-yl)-2-bromoethanone according to a previously described method .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-(benzofuran-2-yl)thiazol-2-yl)pivalamide” can be determined using various techniques. For example, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon atoms in the molecule, respectively .科学研究应用

代谢途径和抑制研究

一项针对结构相关化合物 KRO-105714 的研究,该化合物是一种 2,4,5-三取代的 1,3-噻唑衍生物,突出了其抗特应性皮炎活性。用人肝微粒体进行的研究揭示了 KRO-105714 的代谢途径,通过 CYP3A4 介导的酶促反应鉴定了单羟基化代谢物和 C-脱甲基化代谢物。这强调了该化合物由于其特定的代谢特性而具有治疗炎症的潜力 (Min Song et al., 2014)。

抗菌活性

另一项相关研究合成了 N-苯基-4-(4-(噻唑-2-基)-苯基)-噻唑-2-胺衍生物,并对其抗菌活性进行了测试。一些分子对致病菌株表现出有效的抑制作用,突出了噻唑衍生物的抗菌潜力 (D. Bikobo et al., 2017)。

超分子凝胶剂

对 N-(噻唑-2-基)苯甲酰胺衍生物的研究调查了它们的胶凝行为,阐明了甲基官能度和 S⋯O 相互作用在它们的胶凝/非胶凝行为中的作用。这项研究有助于了解凝胶剂的稳定性和在包括材料科学在内的各个领域的应用 (P. Yadav & Amar Ballabh, 2020)。

抗真菌剂

另一个研究重点是合成 2-羟基-5-(1,3-噻唑-5-基)苯甲酰胺衍生物,并评估了它们的抗真菌活性。研究表明这些化合物作为抗真菌剂的潜力,进一步扩展了噻唑衍生物在对抗真菌感染中的应用 (B. Narayana et al., 2004)。

未来方向

The future directions for the study of “N-(4-(benzofuran-2-yl)thiazol-2-yl)pivalamide” could involve further exploration of its biological activities. For example, it could be interesting to investigate its potential as an antimicrobial or antitumor agent . Additionally, further studies could be conducted to optimize its synthesis and improve its yield .

属性

IUPAC Name |

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S/c1-16(2,3)14(19)18-15-17-11(9-21-15)13-8-10-6-4-5-7-12(10)20-13/h4-9H,1-3H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGLHLXUWQRFFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC(=CS1)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(5-methylthiazol-2-yl)acetamide](/img/structure/B2669565.png)

![4-(2-(3-(Benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamido)benzamide](/img/structure/B2669567.png)

![1-[(2-chlorophenoxy)methyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B2669569.png)

![N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2669571.png)

![Ethyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate](/img/structure/B2669576.png)

![2-[(3-Methoxyphenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2669581.png)

![5-amino-1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2669582.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl pentanoate](/img/structure/B2669584.png)